Stearic acid, monoester with glycerol monopalmitate
Overview
Description
1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol (CAS 2190-28-5), is a triacylglycerol (TAG) composed of three fatty acid chains esterified to a glycerol backbone. Specifically, it contains:
- Palmitic acid (Item No. 10006627) at the sn-1 position.
- Stearic acid (Item No. 10011298) at the sn-2 position.
- Oleic acid (Item Nos. 90260 | 24659) at the sn-3 position .
This compound is naturally found in various sources, including cocoa butter and plant oils. Its unique fatty acid composition contributes to its distinct properties and applications.
Preparation Methods
Synthetic Routes:: 1-Stearoyl-2-Palmitoyl-rac-glycerol can be synthesized through chemical esterification of glycerol with the corresponding fatty acids. The reaction typically involves the use of acid catalysts and controlled conditions.
Industrial Production:: While industrial-scale production methods may vary, they generally follow similar principles. Large-scale synthesis involves lipid extraction from natural sources (such as cocoa beans or plant seeds) followed by purification and fractionation to isolate the desired TAG.
Chemical Reactions Analysis
Reactivity:: 1-Stearoyl-2-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: Cleavage of the ester bonds by water or enzymes.
Oxidation: Reaction with oxygen, leading to oxidative degradation.
Interesterification: Exchange of fatty acid positions within the TAG.
- Hydrolysis: Alkaline or acid hydrolysis.
- Oxidation: Peroxides, metal catalysts, or enzymes.
- Interesterification: Alkali metal alkoxides or lipases.
Major Products:: The primary products depend on the specific reaction conditions. Hydrolysis yields glycerol and the corresponding free fatty acids. Oxidation generates oxidized TAGs, while interesterification results in rearranged TAG isomers.
Scientific Research Applications
1-Stearoyl-2-Palmitoyl-rac-glycerol finds applications in:
Food Industry: As a component of cocoa butter, it contributes to chocolate texture and stability.
Pharmaceuticals: Potential drug delivery systems due to its biocompatibility.
Lipid Metabolism Research: Investigating lipid digestion and absorption.
Mechanism of Action
The exact mechanism remains context-dependent. its effects likely involve interactions with cellular membranes, lipid metabolism pathways, and signaling cascades.
Comparison with Similar Compounds
1-Stearoyl-2-Palmitoyl-rac-glycerol shares similarities with other TAGs, such as 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol (CAS 2190-27-4) and 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol (CAS 2190-12-7). Each compound’s unique fatty acid composition influences its properties and applications .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQDALBEQRZDPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276259, DTXSID40952074 | |
Record name | 1,2,3-Propanetriol hexadecanoate octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29593-61-1, 14015-55-5 | |
Record name | Stearic acid, monoester with glycerol monopalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol hexadecanoate octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearic acid, monoester with glycerol monopalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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